molecular formula C19H16ClNO2 B14606356 Ethyl 3-(4-chlorophenyl)-3-(1H-indol-1-yl)prop-2-enoate CAS No. 61155-66-6

Ethyl 3-(4-chlorophenyl)-3-(1H-indol-1-yl)prop-2-enoate

Cat. No.: B14606356
CAS No.: 61155-66-6
M. Wt: 325.8 g/mol
InChI Key: WXFHEHHRAGVBBR-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-3-(1H-indol-1-yl)prop-2-enoate is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chlorophenyl)-3-(1H-indol-1-yl)prop-2-enoate typically involves the condensation of 4-chlorobenzaldehyde with indole in the presence of a base, followed by esterification with ethyl bromoacetate. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Base: Sodium hydroxide or potassium carbonate
  • Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

  • Oxidation products: Quinones, oxides
  • Reduction products: Alcohols, amines
  • Substitution products: Halogenated derivatives, substituted indoles

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chlorophenyl)-3-(1H-indol-1-yl)prop-2-enoate may involve interaction with specific molecular targets such as enzymes or receptors. The compound may modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-bromophenyl)-3-(1H-indol-1-yl)prop-2-enoate
  • Ethyl 3-(4-fluorophenyl)-3-(1H-indol-1-yl)prop-2-enoate
  • Ethyl 3-(4-methylphenyl)-3-(1H-indol-1-yl)prop-2-enoate

Uniqueness

Ethyl 3-(4-chlorophenyl)-3-(1H-indol-1-yl)prop-2-enoate is unique due to the presence of the 4-chlorophenyl group, which may impart distinct electronic and steric properties, influencing its reactivity and biological activity compared to its analogs.

Properties

CAS No.

61155-66-6

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

IUPAC Name

ethyl 3-(4-chlorophenyl)-3-indol-1-ylprop-2-enoate

InChI

InChI=1S/C19H16ClNO2/c1-2-23-19(22)13-18(15-7-9-16(20)10-8-15)21-12-11-14-5-3-4-6-17(14)21/h3-13H,2H2,1H3

InChI Key

WXFHEHHRAGVBBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C1=CC=C(C=C1)Cl)N2C=CC3=CC=CC=C32

Origin of Product

United States

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